

# Antibacterial Activity of N-Substituted Hydroxylamines

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## Compound Focus: N-hexylhydroxylamine

CAS No.: 90422-09-6

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The search results indicate that N-substituted hydroxylamine (N-HA) compounds demonstrate broad-spectrum antibacterial activity by inhibiting the bacterial enzyme ribonucleotide reductase (RNR), which is essential for DNA synthesis and repair [1].

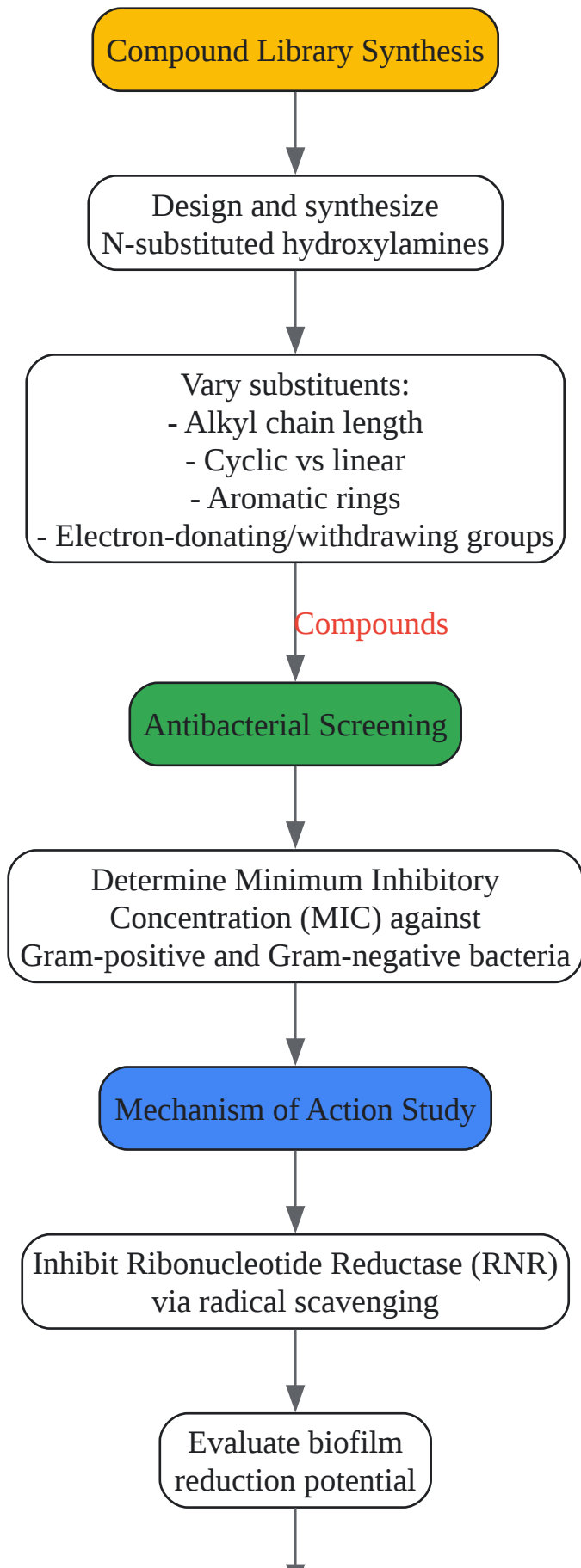
The table below summarizes the available antibacterial data for selected compounds from the study. Please note that **N-hexylhydroxylamine itself (Compound 6) showed limited activity**, while other derivatives were more potent [1].

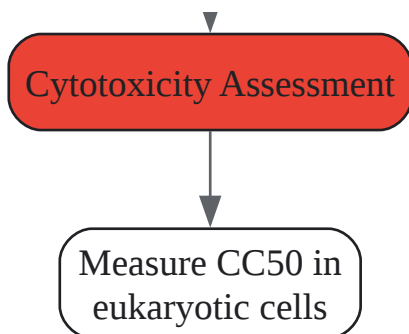
Compound Description	Key Structural Feature	Antibacterial Spectrum (MIC50 in $\mu\text{g/mL}$ )	Cytotoxicity (CC50 in $\mu\text{g/mL}$ )
N-Hexylhydroxylamine (Compound 6) [1]	Linear 6-carbon alkyl chain	Active only against <i>B. anthracis</i> (55 $\mu\text{g/mL}$ )	468
N-Cyclopentylhydroxylamine (Compound 8) [1]	Cycloalkyl ring	Broad activity (e.g., 17 $\mu\text{g/mL}$ on <i>P. aeruginosa</i> ; 60 $\mu\text{g/mL}$ on <i>S. aureus</i> )	178
N-(4-Fluorobenzyl)hydroxylamine (Compound 11) [1]	Aromatic ring with electron-withdrawing group	Potent activity (e.g., 15 $\mu\text{g/mL}$ on <i>B. anthracis</i> ; 21 $\mu\text{g/mL}$ on <i>E. coli</i> )	Data incomplete in source

Compound Description	Key Structural Feature	Antibacterial Spectrum (MIC50 in $\mu\text{g/mL}$ )	Cytotoxicity (CC50 in $\mu\text{g/mL}$ )
<b>N-Benzylhydroxylamine (Compound 9)</b> [1]	Aromatic ring	Moderate activity (65 $\mu\text{g/mL}$ on several Gram-positive bacteria)	259
<b>Reference: Ciprofloxacin (CIP)</b> [1]	Common antibiotic	Potent activity across all tested strains (e.g., 0.03 $\mu\text{g/mL}$ on <i>E. coli</i> )	Not applicable

## Experimental Protocol for Key Data

The primary data comes from a study that designed and synthesized a library of N-HA compounds to evaluate their potential as antibacterial agents [1]. The core methodology is summarized below.





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The structure-activity relationship from this study suggests that moving from a simple linear alkyl chain (like in hexylhydroxylamine) to cyclic aliphatic or aromatic structures often enhances antibacterial potency and broadens the spectrum [1].

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## References

1. Hydroxylamine Derivatives as a New Paradigm in the ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Antibacterial Activity of N-Substituted Hydroxylamines]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b9067077#n-hexylhydroxylamine-biological-activity-comparison>]

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